molecular formula C28H32N2O6 B4034726 N,N'-bis[2-(3,4-dimethoxyphenyl)ethyl]benzene-1,4-dicarboxamide

N,N'-bis[2-(3,4-dimethoxyphenyl)ethyl]benzene-1,4-dicarboxamide

Cat. No.: B4034726
M. Wt: 492.6 g/mol
InChI Key: TYUFPKKAPCUQJF-UHFFFAOYSA-N
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Description

“N,N’-bis[2-(3,4-dimethoxyphenyl)ethyl]terephthalamide” is a chemical compound with the molecular formula C28H32N2O6 . It is a derivative of phenethylamine, an aromatic ether, and an alkaloid .


Molecular Structure Analysis

The molecular structure of “N,N’-bis[2-(3,4-dimethoxyphenyl)ethyl]terephthalamide” can be represented by the InChI string: InChI=1S/C22H28N2O6/c1-27-17-7-5-15 (13-19 (17)29-3)9-11-23-21 (25)22 (26)24-12-10-16-6-8-18 (28-2)20 (14-16)30-4/h5-8,13-14H,9-12H2,1-4H3, (H,23,25) (H,24,26) . The compound has a molecular weight of 416.5 g/mol .


Physical and Chemical Properties Analysis

“N,N’-bis[2-(3,4-dimethoxyphenyl)ethyl]terephthalamide” has a molecular weight of 416.5 g/mol. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6. The compound has a rotatable bond count of 10. Its exact mass is 416.19473662 g/mol and its monoisotopic mass is also 416.19473662 g/mol. The topological polar surface area of the compound is 95.1 Ų .

Scientific Research Applications

Polymer Science and Sustainability

Aminolysis of Polyethylene Terephthalate (PET) Waste : The study by Shukla and Harad (2006) highlights the aminolysis process as a method to depolymerize PET waste, converting it into valuable chemicals like bis(2-hydroxy ethylene)terephthalamide (BHETA). This process demonstrates an economically viable route for recycling PET waste into useful products, leveraging catalysts that are both affordable and widely available (Shukla & Harad, 2006).

Synthesis of Novel Polyamideimides : Hoang et al. (2020) explored the transformation of waste PET bottles into high-performance polyamideimides (PAIs) through chemical reactions involving bis(2-aminoethyl)terephthalamide. These PAIs possess potential for use in membrane technologies for industrial separation, showcasing an innovative approach to repurposing PET waste for advanced applications (Hoang et al., 2020).

Advanced Material Development

Characterization of Amorphous Poly(ethylene terephthalate) Copolymers : The research by Tsai et al. (2009) on poly(ethylene terephthalate) copolymers containing bis[4-(2-hydroxyethoxy)phenyl]sulfone (BHEPS) focuses on the synthesis, characterization, and analysis of copolyesters. These materials, with varied compositions, exhibit unique thermal and mechanical properties, illustrating the versatility of terephthalamide derivatives in developing new materials with potential applications in diverse fields (Tsai et al., 2009).

Environmental Sustainability and Recycling

Methanolytic Degradation of PET Copolymers : Kint et al. (2002) investigated the methanolysis of PET copolymers, emphasizing the faster degradation rates of copolyesters compared to PET. This study underlines the importance of chemical recycling techniques in addressing the challenges of plastic waste, particularly in enhancing the degradation process of synthetic polymers for environmental sustainability (Kint et al., 2002).

Properties

IUPAC Name

1-N,4-N-bis[2-(3,4-dimethoxyphenyl)ethyl]benzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O6/c1-33-23-11-5-19(17-25(23)35-3)13-15-29-27(31)21-7-9-22(10-8-21)28(32)30-16-14-20-6-12-24(34-2)26(18-20)36-4/h5-12,17-18H,13-16H2,1-4H3,(H,29,31)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYUFPKKAPCUQJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)C(=O)NCCC3=CC(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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